6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-b][1,2,4]triazole compounds .
Scientific Research Applications
6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific combination of an imidazole and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H7FN4O2 |
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Molecular Weight |
234.19 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C10H7FN4O2/c11-6-1-3-7(4-2-6)14-5-8-12-9(16)13-15(8)10(14)17/h1-4H,5H2,(H,13,16) |
InChI Key |
JYVKOZYVJSBGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)NN2C(=O)N1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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